N-(piperidin-4-yl)pyridazin-3-amine dihydrochloride
Description
Properties
Molecular Formula |
C9H16Cl2N4 |
|---|---|
Molecular Weight |
251.15 g/mol |
IUPAC Name |
N-piperidin-4-ylpyridazin-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H14N4.2ClH/c1-2-9(13-11-5-1)12-8-3-6-10-7-4-8;;/h1-2,5,8,10H,3-4,6-7H2,(H,12,13);2*1H |
InChI Key |
FDSYQAPDLGRFQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1NC2=NN=CC=C2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-4-yl)pyridazin-3-amine dihydrochloride typically involves the reaction of pyridazine derivatives with piperidine under specific conditions. One common method involves the aza-Diels-Alder reaction, where 1,2,3-triazines react with 1-propynylamines to form 6-aryl-pyridazin-3-amines . This reaction is highly regioselective and can be carried out under neutral conditions, making it suitable for large-scale synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of nanocatalysts, such as cobalt, ruthenium, and nickel-based catalysts, can enhance the efficiency of the hydrogenation process . These catalysts help in achieving higher yields and purity, which are essential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(piperidin-4-yl)pyridazin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridazin-3-amine derivatives.
Scientific Research Applications
Therapeutic Applications
-
Antitumor Activity :
- Research indicates that N-(piperidin-4-yl)pyridazin-3-amine dihydrochloride has shown potential as an antitumor agent. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells by inducing apoptosis through modulation of specific cellular pathways.
- Case Study : A study evaluated the compound's efficacy against various cancer cell lines, revealing significant cytotoxic effects with IC50 values in the low micromolar range.
-
Neuropharmacological Effects :
- The compound has been investigated for its effects on neurotransmitter systems, particularly its role as a monoamine oxidase (MAO) inhibitor. Such inhibition is relevant for treating neurodegenerative disorders like Alzheimer's disease .
- Case Study : In a related study, derivatives of similar compounds exhibited potent MAO-B inhibition with selectivity over MAO-A, suggesting therapeutic applications in managing neurodegenerative diseases.
-
Antimicrobial Properties :
- This compound has been evaluated for its antimicrobial activity against various bacterial strains. The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.
- Case Study : A screening of synthesized derivatives showed that several compounds exhibited promising antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions that allow for the generation of various derivatives with potentially enhanced biological activities. The ability to modify the structure provides avenues for developing compounds with improved pharmacological profiles.
Mechanism of Action
The mechanism of action of N-(piperidin-4-yl)pyridazin-3-amine dihydrochloride involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity . This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Variations
The compound is compared to analogs with modifications in:
Heterocyclic Core (pyridazine vs. pyrimidine, pyridine).
Substituent Position (piperidin-3-yl vs. piperidin-4-yl).
Functional Groups (chloro, trifluoromethyl, diamine).
Salt Form (dihydrochloride vs. hydrochloride).
Comparative Data Table
*Molecular weight calculated from formula.
Detailed Analysis of Structural and Functional Differences
Heterocyclic Core Modifications
- Pyridazine vs. Pyrimidine/Pyridine: The pyridazine core (two adjacent nitrogen atoms) in the target compound offers distinct electronic properties compared to pyrimidine (1,3-diazine) or pyridine (single nitrogen). Pyridine analogs (e.g., 3-Chloro-N-(piperidin-4-yl)-5-(trifluoromethyl)pyridin-2-amine hydrochloride) introduce halogen and trifluoromethyl groups, enhancing lipophilicity and metabolic stability .
Substituent Position and Salt Form
- Piperidin-4-yl vs. Piperidin-3-yl :
- Dihydrochloride Salts :
Functional Group Additions
Biological Activity
N-(piperidin-4-yl)pyridazin-3-amine dihydrochloride is a synthetic compound with a unique molecular structure that includes a piperidine ring and a pyridazine moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections explore its synthesis, biological interactions, and therapeutic potentials based on recent research findings.
1. Chemical Structure and Synthesis
The molecular formula of this compound is with a molecular weight of approximately 253.15 g/mol. The synthesis typically involves multi-step reactions that allow for the precise construction of the compound while optimizing yield and purity. The dihydrochloride salt form enhances its solubility in aqueous environments, making it suitable for biological applications.
2.1 Pharmacological Potential
Research indicates that this compound exhibits notable biological activity through its interaction with various biological targets, including enzymes and receptors. It has been investigated for its potential role as a pharmacological agent, particularly in modulating cellular pathways that could lead to therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Interaction | Modulates activity of specific enzymes involved in cellular signaling pathways |
| Receptor Binding | Exhibits binding affinity towards various receptors, potentially influencing cellular responses |
| Antitumor Activity | Shows promise in inhibiting growth in tumor cell lines |
The mechanism of action involves binding to specific targets within the cell, leading to alterations in signaling pathways. For instance, studies have demonstrated that compounds with similar structures can inhibit protein kinases, which play crucial roles in cell proliferation and survival . Understanding these interactions is vital for predicting the biological effects and optimizing the pharmacological properties of this compound.
3. Case Studies
Several case studies have highlighted the compound's efficacy:
3.1 In Vitro Studies
In vitro assays have shown that this compound can effectively inhibit the proliferation of various cancer cell lines. For example, one study reported significant cytotoxic effects against ovarian cancer cells while demonstrating limited toxicity toward non-cancerous cells, suggesting a favorable therapeutic index .
3.2 In Vivo Studies
In vivo studies using animal models have further validated these findings. The compound has been tested for its ability to reduce tumor size in xenograft models, indicating its potential as an effective treatment option . These studies are crucial for assessing the pharmacokinetics and safety profile before advancing to clinical trials.
4. Future Directions
The ongoing research aims to refine the compound's structure to enhance its biological activity and selectivity towards specific targets. Modifications to the piperidine and pyridazine rings may lead to derivatives with improved efficacy and reduced side effects. Additionally, exploring its potential applications in treating other diseases beyond cancer could expand its therapeutic utility.
Q & A
Q. Key Considerations :
- Use anhydrous solvents (e.g., dichloromethane) to minimize side reactions.
- Purify intermediates via column chromatography or recrystallization to ensure high purity before salt formation .
How can researchers optimize reaction conditions to improve the yield of this compound?
Advanced Research Question
Yield optimization requires systematic parameter adjustments:
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, Ni-based) for coupling efficiency .
- Temperature Control : Higher temperatures (80–120°C) may accelerate reactions but risk decomposition.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Stoichiometry : Maintain a 1:1.2 molar ratio of pyridazine to piperidine derivatives to reduce byproducts .
Q. Data-Driven Approach :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst | Pd/C (5% loading) | +25% efficiency |
| Temperature | 90°C | Minimizes side reactions |
| Reaction Time | 12–16 hours | >85% conversion |
What analytical techniques are critical for confirming structural integrity?
Basic Research Question
- X-ray Crystallography : Resolve crystal structure using SHELX software for refinement .
- NMR Spectroscopy : Focus on characteristic peaks:
- HPLC-MS : Verify purity (>98%) and molecular ion peaks (e.g., m/z 251.16 for free base) .
Protocol : Crystallize the compound in ethanol/water (7:3) for XRD analysis .
How should researchers address discrepancies in reported solubility or stability data?
Advanced Research Question
Discrepancies arise from variations in experimental conditions. Mitigation strategies include:
- Standardized Protocols : Use USP-grade solvents and controlled humidity during stability testing .
- Reproducibility Checks : Compare data across multiple batches and labs.
- Advanced Characterization : Employ dynamic vapor sorption (DVS) to study hygroscopicity .
Example : reports "solubility not available" for a related compound, highlighting the need for empirical validation.
What safety protocols are essential when handling this compound?
Basic Research Question
- PPE : Wear nitrile gloves, lab coats, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of hydrochloride aerosols.
- First Aid : For skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes .
Storage : Keep in airtight containers at 2–8°C to prevent degradation .
What advanced computational methods predict biological interactions of this compound?
Advanced Research Question
- Molecular Docking : Use InChIKey (e.g., CVQNXCBXFOIHLH-DAIKJZOUSA-N ) to model binding with target proteins.
- MD Simulations : Simulate ligand-receptor dynamics in GROMACS or AMBER.
- QSAR Models : Corrogate structural features (e.g., piperidine ring basicity) with activity data from analogs .
How does the dihydrochloride salt form influence reactivity in downstream applications?
Advanced Research Question
- Solubility Enhancement : Improves aqueous solubility for in vitro assays .
- Stability Trade-offs : Hydrochloride salts may hydrolyze under alkaline conditions; monitor pH during formulation .
Case Study : Piperidine derivatives as dihydrochlorides show enhanced bioavailability in pharmacokinetic studies .
What strategies mitigate byproduct formation during synthesis?
Advanced Research Question
- Byproduct Identification : Use LC-MS to detect impurities (e.g., unreacted pyridazine).
- Process Optimization :
Example : reports using sodium borohydride to minimize oxidation byproducts in similar syntheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
